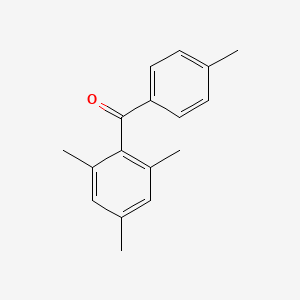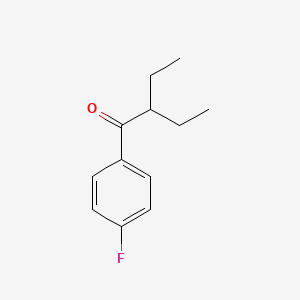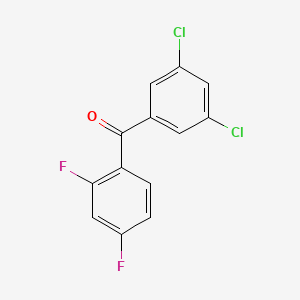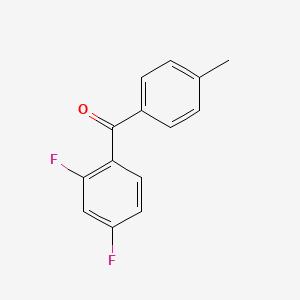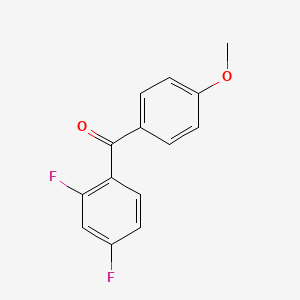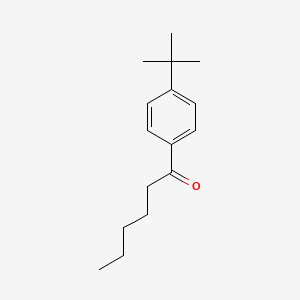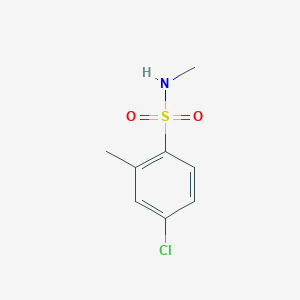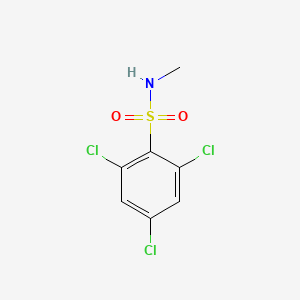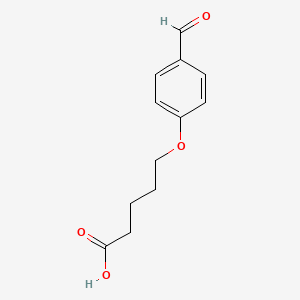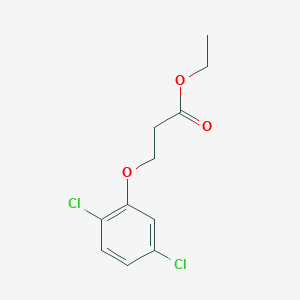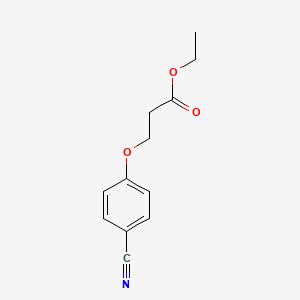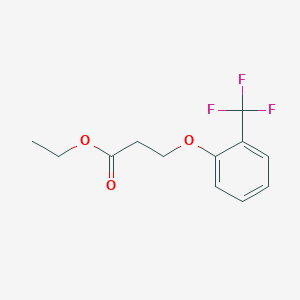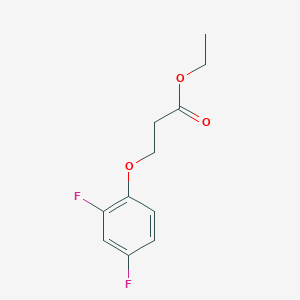
Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate is a chemical compound characterized by its bromo and chloro substituents on the phenyl ring and an ethyl ester group. This compound is part of a broader class of organic molecules that are often utilized in various scientific and industrial applications due to their unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-(2-bromo-4-chloro-phenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Phenol Derivative Reaction: Another method involves reacting 2-bromo-4-chlorophenol with ethyl 3-chloropropanoate in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used, often under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium iodide or potassium fluoride are used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(2-bromo-4-chloro-phenoxy)propanoic acid or 3-(2-bromo-4-chloro-phenoxy)propanal.
Reduction: 3-(2-bromo-4-chloro-phenoxy)propanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
相似化合物的比较
Ethyl 3-(2-bromo-4-methyl-phenoxy)propanoate
Ethyl 3-(2-chloro-4-bromo-phenoxy)propanoate
Ethyl 3-(2-bromo-4-fluoro-phenoxy)propanoate
Uniqueness: Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate is unique due to its specific combination of bromo and chloro substituents, which can influence its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
ethyl 3-(2-bromo-4-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOVXXKCERJHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
